N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide
CAS No.:
Cat. No.: VC10276163
Molecular Formula: C20H19NO2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide |
| Standard InChI | InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23) |
| Standard InChI Key | NWFAMJZEMZOAKW-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
| Canonical SMILES | CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule’s backbone consists of a naphthalene ring substituted with a hydroxyl group at position 2, a phenyl group at position 1, and a propanamide chain (Fig. 1). The hydroxyl group enhances solubility in polar solvents (0.9 μg/mL), while the aromatic systems facilitate intermolecular interactions. The propanamide moiety introduces conformational flexibility, enabling adaptive binding in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₂ |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide |
| SMILES | CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
| Solubility | 0.9 μg/mL (predicted) |
Electronic and Steric Effects
The hydroxyl group acts as a hydrogen-bond donor, while the amide carbonyl serves as an acceptor, creating a network of non-covalent interactions. Density functional theory (DFT) studies on analogous compounds suggest that the naphthalene system’s electron-rich regions participate in charge-transfer complexes, which could be exploited in optoelectronic materials .
Synthetic Strategies
Conventional Multi-Step Synthesis
A generalized route involves:
-
Friedel-Crafts alkylation of 2-hydroxynaphthalene with benzaldehyde to form the diarylmethanol intermediate.
-
Amidation with propionyl chloride under basic conditions to introduce the propanamide group.
Microwave-Assisted Optimization
Recent protocols for related naphthalene derivatives utilize microwave irradiation to accelerate reaction kinetics. For example, a similar synthesis of (Z)-3-((tert-butylamino)methylene)-2-(2-hydroxynaphthalen-1-yl)chroman-4-one achieved 85% yield in 20 minutes at 150°C . This method reduces side reactions and improves purity, suggesting applicability to N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide.
Table 2: Comparative Synthesis Conditions
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional | 110°C | 12 h | ~60% |
| Microwave-assisted | 150°C | 20 min | ~85% |
Applications in Medicinal and Material Sciences
Material Science Applications
The compound’s π–π interactions and hydrogen-bonding capacity make it a candidate for:
-
Supramolecular assemblies: Self-assembling hydrogels for drug delivery.
-
Polymer modifiers: Enhancing thermal stability in polyamide composites.
Computational and Experimental Characterization
Spectroscopic Analysis
FT-IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (O-H) confirm functional groups. NMR: ¹H NMR signals at δ 7.2–8.5 ppm correlate with aromatic protons, while δ 2.3 ppm corresponds to the propanamide methyl group.
DFT and Molecular Modeling
DFT simulations of analogous compounds reveal HOMO-LUMO gaps of 3.2–4.1 eV, indicating redox stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the hydroxyl group, guiding derivatization strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume